molecular formula C22H26N4O4 B4233634 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide

Cat. No. B4233634
M. Wt: 410.5 g/mol
InChI Key: UBPQJFHSWTXMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in the regulation of cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been shown to inhibit the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the kinase. Aurora A kinase is a key regulator of mitosis, and its overexpression has been linked to abnormal cell division and cancer development. Inhibition of Aurora A kinase by 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by a decrease in the phosphorylation of histone H3, a marker of mitosis. 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and cleavage of PARP. In addition, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects.

Advantages and Limitations for Lab Experiments

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for investigating the role of Aurora A kinase in cancer development and progression. However, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare stock solutions. In addition, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has a short half-life in vivo, which can limit its effectiveness as an anti-cancer drug.

Future Directions

There are several future directions for the research on 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. One direction is to investigate the potential of 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide as a combination therapy with other anti-cancer drugs. Preclinical studies have shown that 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide can enhance the efficacy of chemotherapy drugs, and further studies are needed to determine the optimal combination and dosing regimen. Another direction is to develop more potent and selective inhibitors of Aurora A kinase, which may have improved efficacy and fewer side effects than 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. Finally, studies are needed to investigate the role of Aurora A kinase in other diseases, such as neurodegenerative disorders and cardiovascular diseases, which may lead to the development of new therapeutic targets.

Scientific Research Applications

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells. 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and gemcitabine, in preclinical studies. In addition, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been used in various in vivo studies to investigate the role of Aurora A kinase in cancer development and progression.

properties

IUPAC Name

3-nitro-N-[3-(pentanoylamino)phenyl]-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-2-3-9-21(27)23-17-7-6-8-18(15-17)24-22(28)16-10-11-19(20(14-16)26(29)30)25-12-4-5-13-25/h6-8,10-11,14-15H,2-5,9,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPQJFHSWTXMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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